molecular formula C12H13ClN2S B13794223 6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine CAS No. 73425-51-1

6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine

Cat. No.: B13794223
CAS No.: 73425-51-1
M. Wt: 252.76 g/mol
InChI Key: SXGIUXPCEVZFRI-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine is a complex organic compound that belongs to the class of tetrahydrothiopyranoindoles This compound is characterized by the presence of a chlorine atom, a tetrahydrothiopyrano ring fused to an indole structure, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine typically involves a multi-step process. One efficient method is the base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This one-pot method is regio- and stereoselective, producing the desired tetrahydrothiopyranoindoles in good yields and short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine is unique due to the presence of the chlorine atom and the specific arrangement of its functional groups

Properties

CAS No.

73425-51-1

Molecular Formula

C12H13ClN2S

Molecular Weight

252.76 g/mol

IUPAC Name

(6-chloro-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-yl)methanamine

InChI

InChI=1S/C12H13ClN2S/c13-8-1-2-10-9(5-8)11-7(6-14)3-4-16-12(11)15-10/h1-2,5,7,15H,3-4,6,14H2

InChI Key

SXGIUXPCEVZFRI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1CN)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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